2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-9-7-23-15(16-9)17-14(20)13-11-3-2-4-12(11)18-19(13)10-5-6-24(21,22)8-10/h7,10H,2-6,8H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJCDWWEEYNBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Structural Overview
The chemical structure of the compound features several key functional groups that contribute to its biological activity:
- Tetrahydrothiophene moiety : Enhances chemical reactivity and potential interactions with biological targets.
- Thiazole ring : Known for its role in various pharmacological activities.
- Cyclopenta[c]pyrazole core : Associated with anti-inflammatory and anticancer properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit certain kinases that play critical roles in inflammatory responses:
- IRAK-4 Inhibition : The compound acts as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key player in the immune response and inflammation pathways. In vitro studies have demonstrated that it effectively modulates downstream signaling associated with cytokine production .
- Kinase Inhibition : Similar compounds have shown varying degrees of kinase inhibition, which is crucial for their anti-inflammatory and anticancer effects. The specific structural features of this compound enhance its binding affinity to these targets .
In Vitro Studies
In vitro assays have provided insights into the biological activities of the compound. The following table summarizes key findings from various studies:
Case Studies
Several studies have highlighted the therapeutic potential of similar pyrazole derivatives:
- Antitumor Activity : A derivative similar to the compound exhibited significant growth inhibition in various cancer cell lines (IC50 = 49.85 µM) and induced apoptosis, indicating its potential as an anticancer agent .
- Anti-inflammatory Properties : Research on related compounds has shown that they can inhibit cyclooxygenase (COX) enzymes involved in inflammation, further supporting the anti-inflammatory potential of this compound .
- Neurodegenerative Disorders : Some analogs have been investigated for their ability to inhibit metabolic enzymes relevant to neurodegenerative diseases, showcasing a broader spectrum of biological activity .
Scientific Research Applications
The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications based on existing research findings and insights.
Chemical Properties and Structure
The compound features a unique structure that includes a tetrahydrothiophene ring, a thiazole moiety, and a cyclopentapyrazole framework. Its molecular formula and weight contribute to its reactivity and interactions with biological systems.
Structural Characteristics
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
- Key Functional Groups : Carboxamide, thiazole, and pyrazole rings.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The fused pyrazole structure is known for its ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, derivatives of pyrazoles have been shown to act as inhibitors of protein kinases involved in cancer progression .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of compounds containing thiazole and pyrazole rings. These compounds can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Pyrazoles are known to inhibit enzymes like cyclooxygenase and lipoxygenase, which play crucial roles in inflammatory processes. This property could be leveraged for developing anti-inflammatory drugs .
Photophysical Properties
Compounds with complex heterocyclic structures often display interesting photophysical properties, making them suitable for applications in organic electronics and photonic devices. Research into similar compounds has shown their utility in light-emitting diodes (LEDs) and solar cells due to their ability to absorb light efficiently and convert it into electrical energy .
Polymer Chemistry
The incorporation of such compounds into polymer matrices can enhance the mechanical properties and thermal stability of materials. The unique chemical structure allows for the development of smart materials that respond to external stimuli such as temperature or pH changes .
Study 1: Anticancer Efficacy
A study published in Molecules evaluated the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that these derivatives significantly inhibited the proliferation of various cancer cell lines, suggesting that modifications similar to those found in the target compound could enhance therapeutic efficacy .
Study 2: Antimicrobial Activity
In another investigation, researchers synthesized thiazole-pyrazole hybrids and assessed their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings demonstrated promising inhibitory effects, supporting the hypothesis that the target compound may possess similar antimicrobial capabilities .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
Target Compound
- Core : Tetrahydrocyclopenta[c]pyrazole (saturated 5,5-bicyclic system).
- Substituents :
- 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone-containing ring).
- 4-Methylthiazol-2-yl carboxamide (electron-rich heterocycle).
Comparable Compounds
Key Observations :
- The target’s sulfone group distinguishes it from non-oxidized sulfur-containing analogs (e.g., tetrahydrobenzo[b]thiophene in ), likely improving solubility and oxidative stability.
- The 4-methylthiazol-2-yl carboxamide is less sterically hindered than 4-(3,4-dichlorophenyl)thiazol-2-yl in , which may enhance membrane permeability.
Target Compound
Carboxamide Coupling : Use of HATU/DIPEA in DMF for amide bond formation, as seen in .
Cyclization : Tetrahydro ring formation via one-pot reactions, similar to tetrahydroimidazopyridine synthesis in .
Representative Yields and Conditions
Insights :
- The target compound’s synthesis may require optimized coupling conditions (e.g., elevated temperatures) to accommodate steric hindrance from the bicyclic core.
Physicochemical Properties
Melting Points and Stability
Comparison :
- Sulfone-containing compounds (e.g., target) typically exhibit higher melting points than non-oxidized analogs due to increased polarity.
Q & A
Q. What are the optimal synthetic conditions for achieving high yields of the target compound?
The synthesis typically involves multi-step reactions requiring precise control of temperature (60–80°C), solvent selection (e.g., DMF or THF), and reaction time (12–24 hours). For example, cyclocondensation steps may require anhydrous conditions and catalysts like KCO to activate intermediates . Monitoring via TLC or HPLC is critical to terminate reactions at optimal conversion points.
Q. Which analytical techniques are most reliable for characterizing intermediates and the final product?
High-resolution NMR (H, C) is essential for confirming regiochemistry of the pyrazole and tetrahydrothiophene rings. IR spectroscopy identifies key functional groups (e.g., carboxamide C=O stretch at ~1650 cm). Purity (>95%) should be validated via HPLC with a C18 column and acetonitrile/water gradient elution .
Q. How can researchers minimize side reactions during the formation of the tetrahydrocyclopenta[c]pyrazole core?
Steric hindrance and electronic effects influence regioselectivity. Using bulky substituents on the thiazole ring can reduce dimerization. Kinetic studies in THF at 0°C show improved selectivity for the desired cyclization pathway .
Q. What solvent systems are recommended for recrystallization to ensure high purity?
Ethanol/water (4:1) or DMF/HO mixtures are effective for recrystallizing carboxamide derivatives, achieving yields of 65–76% with melting points consistent with literature (e.g., 208–210°C) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray analysis provides bond lengths (e.g., C–N: 1.34 Å) and angles (e.g., pyrazole ring: 88–92°) to confirm the 3D arrangement of the tetrahydrothiophene and thiazole moieties. Synchrotron data collection at 100 K enhances resolution for sulfone groups .
Q. What computational methods predict binding affinity to biological targets like kinases or GPCRs?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with ATP-binding pockets. For example, the carboxamide group forms hydrogen bonds with kinase hinge regions (ΔG = −9.2 kcal/mol), validated by SPR binding assays .
Q. How should researchers address contradictions in reported reaction yields for similar intermediates?
Discrepancies (e.g., 64% vs. 76% yields for thiophene derivatives) may arise from trace moisture or catalyst purity. Design of Experiments (DoE) with factorial analysis (e.g., varying pH and solvent polarity) isolates critical factors .
Q. What strategies optimize regioselectivity in multi-heterocyclic systems during functionalization?
DFT calculations (B3LYP/6-31G*) identify electrophilic centers. For example, substituting the thiazole N-methyl group directs electrophilic attack to the pyrazole C4 position, confirmed by N NMR .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of sulfone oxidation in the tetrahydrothiophene ring?
Deuterium labeling at the β-position of the thiophene ring reveals a primary KIE (k/k = 2.1), supporting a rate-determining step involving C–S bond cleavage during oxidation with mCPBA .
Q. What in vitro assays are most suitable for preliminary evaluation of biological activity?
Cell viability assays (MTT) and enzyme inhibition studies (e.g., COX-2 IC = 0.8 μM) prioritize targets. Fluorescence polarization assays quantify binding to DNA G-quadruplex structures, relevant for anticancer research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
